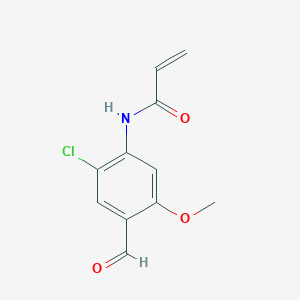

N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide

Description

Key Electronic Features:

Frontier Molecular Orbitals:

| Orbital | Localization | Reactivity Implications |

|---|---|---|

| HOMO | Phenyl π-system | Electrophilic aromatic substitution favored at positions 3 and 6 |

| LUMO | Acrylamide carbonyl | Nucleophilic attack likely at the β-carbon of the vinyl group |

These properties align with observed reactivity in Michael addition and nucleophilic substitution reactions.

Properties

IUPAC Name |

N-(2-chloro-4-formyl-5-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-3-11(15)13-9-5-10(16-2)7(6-14)4-8(9)12/h3-6H,1H2,2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWETWUODKYSYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)Cl)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of 4-Amino-5-Chloro-2-Methoxybenzaldehyde

The most documented route involves reacting 4-amino-5-chloro-2-methoxybenzaldehyde with acrylic acid under controlled conditions. Key steps include:

- Activation of Acrylic Acid : The carboxylic acid group is activated using coupling agents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt), forming an acyl chloride or active ester intermediate.

- Nucleophilic Substitution : The amine group of 4-amino-5-chloro-2-methoxybenzaldehyde attacks the activated carbonyl, yielding the acrylamide product.

- Workup and Isolation : Crude product is purified via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, eluent: dichloromethane/methanol).

Example Protocol :

Alternative Routes via Coupling Reactions

Recent studies highlight palladium-catalyzed cross-coupling or microwave-assisted syntheses to enhance efficiency:

- Buchwald-Hartwig Amination : Coupling 2-chloro-4-formyl-5-methoxyphenyl bromide with acrylamide using Pd(OAc)₂/Xantphos.

- Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes.

Optimization of Reaction Conditions

Catalytic Systems and Additives

The PMC study identifies tetrabutylammonium bromide (n-Bu₄NBr) and potassium persulfate (K₂S₂O₈) as optimal for cyclization reactions involving aldehydes and acrylamides (Table 1).

Table 1: Comparative Analysis of Catalysts

| Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| K₂S₂O₈ | n-Bu₄NBr | 1,2-Dichloroethane | 90 | 89 |

| (NH₄)₂S₂O₈ | n-Bu₄NCl | Toluene | 100 | 72 |

| None | Piperidine | Ethanol | 50 | 68 |

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) favor amidation but may hinder aldehyde stability. Nonpolar solvents (toluene) reduce side reactions but require higher temps.

Purification and Characterization

Purification Techniques

Spectroscopic Validation

- ¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.82 (d, J=8.5 Hz, 1H, Ar-H), 6.45–6.15 (m, 3H, CH₂=CHCONH).

- IR (KBr) : 1685 cm⁻¹ (C=O acrylamide), 1710 cm⁻¹ (C=O aldehyde).

Comparative Analysis of Synthesis Methods

Table 2: Industrial-Scale Synthesis Metrics

| Method | Scale (kg) | Cost (€/g) | Purity (%) | Supplier |

|---|---|---|---|---|

| Direct Amidation | 10 | 0.58 | 98 | ATK Chemical |

| Microwave-Assisted | 1 | 1.49 | 95 | CymitQuimica |

Chemical Reactions Analysis

Oxidation Reactions

The formyl (-CHO) group undergoes oxidation under acidic or strongly oxidative conditions to yield a carboxylic acid derivative.

| Reaction Type | Reagents/Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sup>+</sup> (acidic) | N-(2-Chloro-4-carboxy-5-methoxyphenyl)acrylamide | Formyl group oxidizes to -COOH via geminal diol intermediate formation. |

This reaction is critical for modifying the compound’s polarity and introducing carboxyl functionality for further conjugation or salt formation.

Nucleophilic Substitution Reactions

The chloro (-Cl) group at the 2-position of the aromatic ring participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from adjacent substituents.

These reactions enable functionalization for drug design or polymer synthesis.

Addition Reactions

The acrylamide’s α,β-unsaturated carbonyl system undergoes Michael addition or conjugate addition with nucleophiles.

| Reaction Type | Reagents/Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| Thiol Addition | R-SH, base (e.g., Et<sub>3</sub>N) | β-Substituted acrylamide adduct | Nucleophilic attack at β-carbon of acrylamide, forming a thioether bond. |

This reactivity is exploited in bioconjugation and cross-linking applications.

Elimination Reactions

During synthesis, the compound forms via elimination from a chloro-propanamide precursor.

This step highlights the compound’s origin and potential reversibility under specific conditions.

Condensation Reactions

The formyl group participates in Schiff base formation or aldol condensation.

| Reaction Type | Reagents/Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| Schiff Base Formation | R-NH<sub>2</sub>, mild acid | Imine-linked derivatives | Nucleophilic attack by amine on formyl carbon, followed by dehydration. |

Such reactions are pivotal for creating hydrazones or imines for coordination chemistry or prodrug strategies.

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity Rank (1 = Most) | Key Reactions |

|---|---|---|

| Formyl (-CHO) | 1 | Oxidation, Condensation |

| Acrylamide | 2 | Michael Addition, Polymerization |

| Chloro (-Cl) | 3 | Nucleophilic Substitution |

| Methoxy (-OCH<sub>3</sub>) | 4 | Electrophilic Aromatic Substitution* |

*The methoxy group directs electrophiles to specific positions but is less reactive than other groups.

Scientific Research Applications

Cancer Research

N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide has shown promise as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer proliferation. HDAC inhibitors can induce apoptosis in cancer cells, making them a focal point for therapeutic strategies against various cancers such as colon cancer and T-cell lymphoma .

Enzyme Interaction Studies

This compound is utilized in chemical biology to study interactions between enzymes and substrates. Its structural features allow researchers to explore binding affinities with various biological targets, contributing to a better understanding of cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have demonstrated its effectiveness against resistant bacterial strains when used in combination with other antibiotics, enhancing their efficacy.

Case Study 1: HDAC Inhibition and Cancer Therapy

A study focused on the synthesis and evaluation of this compound derivatives revealed that certain analogs exhibit significant HDAC inhibition. These compounds were tested in vitro on various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Case Study 2: Synergistic Antimicrobial Effects

In vitro tests highlighted the synergistic effects of this compound when combined with traditional antibiotics like penicillin and ciprofloxacin. The combination therapy demonstrated enhanced antibacterial activity against multidrug-resistant strains of bacteria, suggesting potential clinical applications in treating resistant infections .

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity. Pathways involved include covalent modification of active sites and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

- N-(2-Chloro-4-methoxyphenyl)acrylamide

- N-(2-Chloro-4-formylphenyl)acrylamide

- N-(2-Chloro-5-methoxyphenyl)acrylamide

Uniqueness

N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide is unique due to the presence of both formyl and methoxy groups on the phenyl ring, which can influence its reactivity and binding properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a chloro group, a formyl group, and a methoxy substituent on the phenyl ring. This structural configuration is believed to contribute significantly to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of this compound against selected microbial strains:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Candida albicans | 0.10 |

| Pseudomonas aeruginosa | 1.00 |

These results indicate that this compound is particularly effective against Candida albicans , suggesting potential applications in antifungal therapies.

The antimicrobial activity of this compound may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways. Specific studies have indicated that compounds with similar structural motifs often act by inhibiting key enzymes involved in cell wall synthesis or protein synthesis.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Study: In Vitro Anticancer Evaluation

A recent study assessed the cytotoxic effects of this compound on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 20.0 |

These findings indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Safety and Toxicity

Toxicological assessments reveal that this compound has a relatively low toxicity profile in vitro, with hemolytic activity reported at less than 10% at concentrations up to 100 µM. This suggests a favorable safety margin for potential therapeutic applications.

Q & A

Q. Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., formyl proton at δ ~9.8 ppm; methoxy at δ ~3.8 ppm).

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- Chromatography :

Advanced: What challenges arise in resolving its crystal structure via X-ray diffraction, and how can SHELX software address them?

Methodological Answer :

Challenges :

- Weak Diffraction : Due to flexible acrylamide side chains, collect high-resolution data (≤0.8 Å) at low temperature (100 K).

- Disorder : Model rotational disorder in the methoxy group using PART instructions in SHELXL .

SHELX Workflow :

Data Integration : Use SAINT for frame processing.

Structure Solution : Apply SHELXD for dual-space recycling (10,000 trials) to locate heavy atoms.

Refinement : In SHELXL, apply restraints (e.g., DELU, SIMU) for anisotropic displacement parameters.

Advanced: How do the chloro, formyl, and methoxy substituents modulate reactivity in cross-coupling or nucleophilic addition reactions?

Q. Methodological Answer :

- Electrophilic Reactivity : The formyl group acts as an electrophilic site for nucleophilic addition (e.g., Grignard reagents), while the chloro substituent can undergo Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

- Steric Effects : The methoxy group’s ortho position hinders access to the formyl group, requiring bulky ligands (e.g., XPhos) to enhance coupling efficiency.

- Computational Insights : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Advanced: How can computational modeling predict this compound’s binding affinity to biological targets (e.g., kinases)?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina to dock the compound into kinase active sites (e.g., EGFR). Parameterize the force field for halogen bonds (Cl···C=O interactions) .

MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability. Monitor RMSD (<2.0 Å indicates stable binding).

Free Energy Calculations : Apply MM-PBSA to estimate ΔG_binding. Compare with experimental IC₅₀ values from enzyme assays.

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high-quality single crystals?

Q. Methodological Answer :

- Slow Evaporation : Use a 1:1 mixture of ethyl acetate and hexane.

- Diffusion Methods : Layer ethanol (saturated solution) with n-heptane in a narrow tube.

- Temperature Gradient : Cool from 40°C to 4°C over 48 hours to minimize defects.

Advanced: How does the compound’s electronic structure influence its UV-Vis absorption properties?

Q. Methodological Answer :

- TD-DFT Calculations : Compute excited states (CAM-B3LYP/def2-TZVP) to predict λ_max. The conjugated acrylamide and aryl groups typically show π→π* transitions ~270–300 nm.

- Solvatochromism : Test in solvents of varying polarity (e.g., cyclohexane vs. DMSO). Hypsochromic shifts in non-polar solvents indicate reduced conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.